REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)[CH3:2].[C-:13]#[N:14].[K+]>[Cu]C#N>[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([C:13]#[N:14])=[O:9])=[CH:6][CH:5]=1)[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
184 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
copper(I) cyanide
|
Quantity
|
3.6 g
|
Type
|
catalyst
|
Smiles
|
[Cu]C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted with one another at 215° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C(=O)C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |